molecular formula C4H11NO3S B13586208 Butyl sulfamate CAS No. 81851-30-1

Butyl sulfamate

Cat. No.: B13586208
CAS No.: 81851-30-1
M. Wt: 153.20 g/mol
InChI Key: BZTLBVUBTRSJCL-UHFFFAOYSA-N
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Description

Butyl sulfamate is an organosulfur compound with the chemical formula C4H11NO3S. It is a derivative of sulfamic acid where the hydrogen atom is replaced by a butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl sulfamate can be synthesized through the reaction of butylamine with sulfamic acid. The reaction typically involves heating the mixture to facilitate the formation of the sulfamate ester. The general reaction is as follows:

C4H9NH2 + H2NSO3H → C4H11NO3S + H2O\text{C4H9NH2 + H2NSO3H → C4H11NO3S + H2O} C4H9NH2 + H2NSO3H → C4H11NO3S + H2O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process where butylamine and sulfamic acid are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butyl sulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyl sulfonate.

    Reduction: It can be reduced to butylamine and sulfamic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products

    Oxidation: Butyl sulfonate.

    Reduction: Butylamine and sulfamic acid.

    Substitution: Various substituted butyl derivatives.

Scientific Research Applications

Butyl sulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfamate group can also participate in hydrogen bonding and electrostatic interactions, which contribute to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl sulfamate
  • Ethyl sulfamate
  • Propyl sulfamate

Uniqueness

Butyl sulfamate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl sulfamates. This longer chain can influence its solubility, reactivity, and interaction with molecular targets, making it more suitable for specific applications in research and industry.

Properties

CAS No.

81851-30-1

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

butyl sulfamate

InChI

InChI=1S/C4H11NO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)

InChI Key

BZTLBVUBTRSJCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)N

Origin of Product

United States

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